![molecular formula C10H17ClN2O2S B1433479 N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride CAS No. 1795188-51-0](/img/structure/B1433479.png)
N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride
Overview
Description
N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride, also known as AMPSA, is a chemical compound that has gained significant attention in the field of scientific research. AMPSA is a sulfonamide derivative that is commonly used as a tool compound to study the function of ionotropic glutamate receptors.
Scientific Research Applications
Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) explored the use of biocatalysis for producing mammalian metabolites of biaryl-bis-sulfonamides. They employed microbial-based systems to produce sufficient quantities of metabolites for structural characterization, demonstrating a novel approach for drug metabolism studies (Zmijewski et al., 2006).
Modification of Hydrogels : Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including sulfonamides. These modified polymers showed increased thermal stability and potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis of GABAB Receptor Antagonists : Hughes and Prager (1997) synthesized 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides as potential GABAB receptor antagonists. Their research indicated that specific structural modifications in sulfonamides can influence their biological activity (Hughes & Prager, 1997).
Enantioselective Synthesis : Chaheine (2021) discussed the enantioselective synthesis of pyroglutamic acid derivatives using a sulfonamide compound. This research contributes to the field of asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals (Chaheine, 2021).
Antifungal Agent Screening : Gurney, Best, and Lucatorto (1965) investigated various compounds, including sulfonamide hydrochlorides, for their potential as antifungal agents in endodontic applications. This highlights the role of sulfonamides in developing new antimicrobial therapies (Gurney et al., 1965).
Hydrophobic Agents Synthesis : Dyachenko, Nikitin, and Igumnov (2018) developed a synthetic route to hydrophobic agents using sulfonamide as a key component. This research has implications for creating materials with specific hydrophobic properties, useful in various industrial applications (Dyachenko et al., 2018).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)propane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-3-6-15(13,14)12-10-7-9(11)5-4-8(10)2;/h4-5,7,12H,3,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDXEQDRQAXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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